4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol
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Overview
Description
4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is an organic compound with the molecular formula C13H10FNOS. This compound features a phenol group, a thiazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 4-[(p-Fluorophenyl)imino]methylphenol
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
Uniqueness
4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H11FN2OS |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[(E)-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H11FN2OS/c17-13-5-3-12(4-6-13)15-10-21-16(19-15)18-9-11-1-7-14(20)8-2-11/h1-10,20H/b18-9+ |
InChI Key |
LVLMFYGRDBTWCQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NC(=CS2)C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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